REACTION_CXSMILES
|
[CH:1]([Si:4]([CH:36]([CH3:38])[CH3:37])([CH:33]([CH3:35])[CH3:34])[O:5][CH2:6][CH2:7][S:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[N:19]2[CH:20]=[C:21]([S:24][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[CH2:31]O)[CH:22]=[CH:23][C:18]2=[N:17][N:16]=1)([CH3:3])[CH3:2].CS(OS(C)(=O)=O)(=O)=O.C([N:50](CC)CC)C.N.CO>C1(C)C=CC=CC=1.O>[CH:36]([Si:4]([CH:1]([CH3:2])[CH3:3])([CH:33]([CH3:34])[CH3:35])[O:5][CH2:6][CH2:7][S:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[N:19]2[CH:20]=[C:21]([S:24][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[CH2:31][NH2:50])[CH:22]=[CH:23][C:18]2=[N:17][N:16]=1)([CH3:37])[CH3:38].[C:10]1([CH3:15])[CH:11]=[CH:12][CH:13]=[CH:14][CH:9]=1
|
Name
|
benzyl alcohol
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](OCCSC1=C(C=CC=C1)C1=NN=C2N1C=C(C=C2)SC2=C(C=CC=C2)CO)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
10.77 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OS(=O)(=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.93 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
the organic phase washed with water (250 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phases were extracted with toluene (125 ml)
|
Type
|
CUSTOM
|
Details
|
the combined organics were dried by azeotropic distillation under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[Si](OCCSC1=C(C=CC=C1)C1=NN=C2N1C=C(C=C2)SC2=C(C=CC=C2)CN)(C(C)C)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 125 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([Si:4]([CH:36]([CH3:38])[CH3:37])([CH:33]([CH3:35])[CH3:34])[O:5][CH2:6][CH2:7][S:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[N:19]2[CH:20]=[C:21]([S:24][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[CH2:31]O)[CH:22]=[CH:23][C:18]2=[N:17][N:16]=1)([CH3:3])[CH3:2].CS(OS(C)(=O)=O)(=O)=O.C([N:50](CC)CC)C.N.CO>C1(C)C=CC=CC=1.O>[CH:36]([Si:4]([CH:1]([CH3:2])[CH3:3])([CH:33]([CH3:34])[CH3:35])[O:5][CH2:6][CH2:7][S:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[N:19]2[CH:20]=[C:21]([S:24][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[CH2:31][NH2:50])[CH:22]=[CH:23][C:18]2=[N:17][N:16]=1)([CH3:37])[CH3:38].[C:10]1([CH3:15])[CH:11]=[CH:12][CH:13]=[CH:14][CH:9]=1
|
Name
|
benzyl alcohol
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](OCCSC1=C(C=CC=C1)C1=NN=C2N1C=C(C=C2)SC2=C(C=CC=C2)CO)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
10.77 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OS(=O)(=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.93 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
the organic phase washed with water (250 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phases were extracted with toluene (125 ml)
|
Type
|
CUSTOM
|
Details
|
the combined organics were dried by azeotropic distillation under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[Si](OCCSC1=C(C=CC=C1)C1=NN=C2N1C=C(C=C2)SC2=C(C=CC=C2)CN)(C(C)C)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 125 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |